molecular formula C15H22BrNO2 B13754664 Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- CAS No. 57152-98-4

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)-

Cat. No.: B13754664
CAS No.: 57152-98-4
M. Wt: 328.24 g/mol
InChI Key: SOPKAMUVMLDCBE-DTPOWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- is a chemical compound with the molecular formula C15H21NO2.Br-H and a molecular weight of 328.29 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves several steps. The starting material, nipecotic acid, undergoes esterification with ethanol in the presence of a catalyst to form the ethyl ester. The resulting product is then reacted with hydrobromic acid to yield the hydrobromide salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to maximize yield and purity.

Chemical Reactions Analysis

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- involves its interaction with GABA receptors. It acts as a partial agonist, binding to the receptor and modulating its activity. This interaction affects the flow of ions across the cell membrane, leading to changes in neuronal excitability .

Comparison with Similar Compounds

Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- can be compared to similar compounds such as isonipecotic acid and other piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique combination of the ethyl ester and hydrobromide salt in Nipecotic acid, 1-methyl-4-phenyl-, ethyl ester, hydrobromide, (Z)-(+)- contributes to its distinct properties and applications.

Similar Compounds

Properties

CAS No.

57152-98-4

Molecular Formula

C15H22BrNO2

Molecular Weight

328.24 g/mol

IUPAC Name

ethyl (3S,4S)-1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide

InChI

InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H/t13-,14-;/m1./s1

InChI Key

SOPKAMUVMLDCBE-DTPOWOMPSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[NH+](CC[C@@H]1C2=CC=CC=C2)C.[Br-]

Canonical SMILES

CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.